Lipophilicity (cLogP) of N-(2,2,2-Trifluoroethyl)azetidin-3-amine vs. N-Methyl Analog
N-(2,2,2-trifluoroethyl)azetidin-3-amine exhibits a calculated partition coefficient (cLogP) of 0.41, which represents a marked increase in lipophilicity compared to the N-methyl azetidin-3-amine analog (cLogP = -0.27). This quantified difference of approximately 0.68 log units translates to a roughly 4.8-fold higher octanol-water partition coefficient for the trifluoroethyl-substituted compound. The elevated lipophilicity stems from the electron-withdrawing and hydrophobic character of the trifluoroethyl group . For medicinal chemistry programs requiring balanced permeability and solubility, this cLogP value positions the compound within an optimal range for blood-brain barrier penetration and cellular uptake [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.41 |
| Comparator Or Baseline | N-Methyl azetidin-3-amine: cLogP = -0.27 |
| Quantified Difference | ΔcLogP = +0.68 log units; ~4.8-fold higher partition coefficient |
| Conditions | Calculated partition coefficient (octanol-water) using fragment-based prediction methods |
Why This Matters
A cLogP difference of +0.68 directly informs go/no-go decisions in lead optimization for CNS-penetrant vs. peripherally restricted candidates.
- [1] Lipinski, C.A., et al. Advanced Drug Delivery Reviews. 23(1-3):3-25, 1997. Rule-of-five guidelines for drug-likeness and optimal logP ranges. View Source
